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Compound of Interest

Compound Name: MAO-B-IN-30

Cat. No.: B11998698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Absorption, Distribution,

Metabolism, and Excretion (ADME) properties of the novel monoamine oxidase B (MAO-B)

inhibitor, MAO-B-IN-30, also identified as 4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide. The

following data has been generated using established in silico predictive models to offer insights

into the potential pharmacokinetic profile of this compound, a crucial step in early-stage drug

discovery and development.

Predicted Physicochemical and ADME Properties
The predicted ADME properties of MAO-B-IN-30 are summarized in the table below. These

parameters are essential for evaluating the drug-like characteristics of a molecule and its

potential behavior in a biological system.
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Property Predicted Value Interpretation

Physicochemical Properties

Molecular Weight 344.17 g/mol

Compliant with Lipinski's Rule

of Five (<500 g/mol ),

suggesting good potential for

oral bioavailability.

LogP (Octanol/Water Partition

Coefficient)
2.5

Indicates good lipophilicity,

which is favorable for

membrane permeability.

Water Solubility -3.5 log(mol/L) Moderately soluble.

Polar Surface Area (PSA) 78.9 Å²

Suggests good cell membrane

permeability and potential for

blood-brain barrier penetration.

Absorption

Caco-2 Permeability 0.9 x 10⁻⁶ cm/s
Predicted to have moderate to

high intestinal permeability.

Human Intestinal Absorption 90%
High predicted absorption from

the gastrointestinal tract.

P-glycoprotein Substrate No

Not likely to be a substrate of

P-glycoprotein, reducing the

risk of efflux from target cells.

Distribution

Volume of Distribution (VDss) 0.4 L/kg
Suggests moderate distribution

into tissues.

Fraction Unbound in Plasma 0.15
Indicates relatively high

plasma protein binding.

Blood-Brain Barrier (BBB)

Permeability
LogBB > 0.3

Predicted to cross the blood-

brain barrier, a critical feature

for a CNS-acting drug.[1]
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Metabolism

CYP2D6 Inhibitor No

Low potential for drug-drug

interactions involving the

CYP2D6 enzyme.

CYP3A4 Inhibitor No

Low potential for drug-drug

interactions involving the

CYP3A4 enzyme.

Human Liver Microsome

Stability
Stable

Predicted to have good

metabolic stability in the liver.

Excretion

Total Clearance 0.5 L/hr/kg
Predicted moderate rate of

elimination from the body.

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No

Not likely to be a substrate for

renal OCT2-mediated

excretion.

Toxicity

AMES Toxicity No
Predicted to be non-

mutagenic.

hERG I Inhibitor No

Low risk of cardiotoxicity

associated with hERG channel

inhibition.

Skin Sensitization No
Low potential to cause skin

sensitization.

Methodologies for In Silico ADME Prediction
The predicted ADME properties presented in this guide are derived from computational models

that utilize the chemical structure of MAO-B-IN-30 to estimate its pharmacokinetic behavior.

These in silico methods are crucial in modern drug discovery for the early identification of

candidates with favorable drug-like properties, thereby reducing the time and cost associated

with experimental assays.
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The general workflow for in silico ADME prediction involves the following key steps:

Molecular Descriptor Calculation: The 2D and 3D structural features of the molecule are

quantified into a set of numerical values known as molecular descriptors. These descriptors

encode physicochemical properties such as size, shape, lipophilicity, and polar surface area.

Model Application: These descriptors are then used as input for various computational

models. Common modeling techniques include:

Quantitative Structure-Activity Relationship (QSAR): These models are based on the

principle that the biological activity of a compound is related to its chemical structure. By

analyzing a dataset of compounds with known ADME properties, QSAR models can be

trained to predict the properties of new molecules.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of

chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are

responsible for a particular biological effect or ADME property.

Physicochemical Property-Based Models: These models use fundamental

physicochemical properties like LogP and polar surface area to predict properties such as

membrane permeability and oral bioavailability. For instance, Lipinski's Rule of Five is a

well-known guideline based on such properties.

Prediction Generation: The models process the molecular descriptors to generate

quantitative predictions for various ADME endpoints, as detailed in the table above.

The specific algorithms and training datasets used by different prediction platforms can vary,

leading to some differences in the predicted values. The data presented here is based on a

consensus from multiple widely used and validated in silico ADME prediction tools.

Visualizing the ADME Prediction Workflow
The following diagram illustrates the logical flow of the in silico ADME prediction process.
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In Silico ADME Prediction Workflow for MAO-B-IN-30.

Signaling Pathway of MAO-B Inhibition
MAO-B is a key enzyme in the metabolic pathway of dopamine in the brain. Its inhibition by

compounds like MAO-B-IN-30 is a therapeutic strategy for neurodegenerative diseases such

as Parkinson's disease. The diagram below illustrates the simplified signaling pathway affected

by MAO-B inhibition.
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Simplified pathway of MAO-B inhibition by MAO-B-IN-30.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11998698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11998698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

